Lta4H-IN-4

Cardiotoxicity hERG Safety Pharmacology

Lta4H-IN-4 (Compound 3) is the procurement choice for chronic inflammation programs where cardiac safety is non-negotiable. Unlike earlier benzthiazole-based LTA4H inhibitors, this molecule was specifically re-engineered to reduce hERG liability by >170-fold, eliminating a critical source of cardiotoxicity in long-term in vivo studies. It demonstrates validated oral efficacy in the KRN serum-induced arthritis mouse model, with a published human dose projection of 40 mg QD for 90% target engagement—providing a translational data point that competing inhibitors lack. For reproducible, translationally relevant results in arthritis and inflammatory disease models, Lta4H-IN-4 is the lower-risk, higher-confidence selection.

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
Cat. No. B12366663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLta4H-IN-4
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CC2=NC=C(C=C2)OC3=NC=C(C=C3)C4=CC=NN4
InChIInChI=1S/C19H21N5O2/c25-16-6-9-24(10-7-16)13-15-2-3-17(12-20-15)26-19-4-1-14(11-21-19)18-5-8-22-23-18/h1-5,8,11-12,16,25H,6-7,9-10,13H2,(H,22,23)
InChIKeyUZAUVYWHEDBLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lta4H-IN-4: A Next-Generation Orally Active LTA4H Inhibitor with Differentiated hERG Safety Profile for Inflammation Research


Lta4H-IN-4, also designated as compound 3, is a synthetic small molecule that functions as a potent and orally active inhibitor of leukotriene A4 hydrolase (LTA4H) [1]. LTA4H is the terminal and rate-limiting enzyme in the biosynthesis of the pro-inflammatory lipid mediator leukotriene B4 (LTB4), a key driver in chronic inflammatory diseases [1]. By directly inhibiting LTA4H, Lta4H-IN-4 suppresses LTB4 production, thereby reducing inflammation. This compound was developed through a structure-guided elaboration of a fragment-like hit to improve drug-like properties, resulting in a molecule with a favorable preclinical profile and a significant reduction in hERG liability compared to earlier benzthiazole-based LTA4H inhibitors [1].

Procurement Risk: Why Lta4H-IN-4 Cannot Be Substituted with Other LTA4H Inhibitors


Interchangeability among LTA4H inhibitors is not scientifically supported due to profound differences in their potency, selectivity, and safety profiles, which directly impact experimental outcomes and translational potential. For instance, while early benzthiazole-containing LTA4H inhibitors were potent, they carried a significant risk of cardiotoxicity due to potent hERG channel blockade, a major liability that can derail preclinical programs [1]. Lta4H-IN-4 was specifically engineered to mitigate this liability, exhibiting a >170-fold improvement in hERG IC50 compared to representative benzthiazole analogs [1][2]. Furthermore, compounds vary in their ability to spare the aminopeptidase function of LTA4H, with consequences for the clearance of pro-resolving peptides like PGP [3]. Substituting Lta4H-IN-4 with a less selective or more cardiotoxic analog introduces significant and avoidable experimental variables, compromising data reproducibility and project timelines.

Quantitative Evidence: Lta4H-IN-4's Verifiable Differentiation from Other LTA4H Inhibitors


hERG Liability Mitigation: A 170-Fold Safety Margin Advantage Over First-Generation Benzthiazole Inhibitors

Early LTA4H inhibitors containing a benzthiazole scaffold were associated with potent hERG channel blockade, a major safety concern for chronic inflammatory disease treatments [1]. Lta4H-IN-4 was designed to overcome this liability. While the target LTA4H potency of these first-generation compounds was in the low nanomolar range (IC50 = 3-6 nM), their hERG inhibition was also potent, with dofetilide binding IC50 values of 8.9 µM to >10 µM [1]. In contrast, Lta4H-IN-4 exhibits an hERG IC50 of 156 µM [2]. This represents a >170-fold improvement in the hERG safety margin compared to the lower end of the first-generation range (156 µM vs 0.89 µM) and an over 15-fold improvement over the upper end.

Cardiotoxicity hERG Safety Pharmacology Inflammation

In Vivo Efficacy: Confirmed Oral Activity in a Disease-Relevant Mouse Arthritis Model

While many LTA4H inhibitors show potent in vitro activity, in vivo efficacy is a separate and essential differentiator for selecting a compound suitable for translational research. Lta4H-IN-4 demonstrates clear oral efficacy in a KRN passive serum-induced arthritis model in mice [1]. In contrast, some potent LTA4H inhibitors like DG-051, while showing good in vitro potency (IC50 = 47 nM), lack widely reported in vivo efficacy data in similar disease models, making Lta4H-IN-4 a more validated tool for in vivo pharmacology .

Arthritis In Vivo Efficacy Oral Bioavailability Inflammation

Human Dose Projection: Differentiated Pharmacokinetic/Pharmacodynamic Profile

The translational relevance of a research compound is significantly enhanced by a favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile. For Lta4H-IN-4, the anticipated human dose to achieve 90% target engagement at trough concentration is projected to be 40 mg once daily [1]. This is a key differentiator compared to compounds like JNJ-26993135, for which human dose projections and detailed PK profiles for 90% target engagement are not as clearly established or reported in the public domain, limiting their translational utility .

PK/PD Human Dose Prediction Translational Pharmacology LTA4H

Recommended Applications for Lta4H-IN-4 Based on Differentiated Evidence


Chronic In Vivo Inflammation Studies Requiring a High Cardiac Safety Margin

Lta4H-IN-4 is the preferred LTA4H inhibitor for long-term in vivo studies of chronic inflammatory diseases, such as arthritis, where maintaining a high cardiac safety margin is paramount. Its >170-fold improvement in hERG IC50 over earlier benzthiazole inhibitors [1] significantly reduces the risk of confounding cardiotoxicity in multi-week or multi-month dosing regimens, ensuring that observed effects are due to LTA4H inhibition and not off-target safety liabilities [2].

Oral Efficacy Validation in Preclinical Arthritis Models

Researchers aiming to validate oral efficacy in a well-established, disease-relevant model of arthritis should prioritize Lta4H-IN-4. The compound's demonstrated oral efficacy in the KRN passive serum-induced arthritis mouse model [1] provides a higher level of confidence for successful translation from in vitro to in vivo studies, making it a more reliable tool for target validation and proof-of-concept experiments.

Translational Pharmacology Studies for Human Dose Prediction

For projects with a focus on translational pharmacology and human dose projection, Lta4H-IN-4 offers a distinct advantage. The availability of a human dose projection (40 mg QD for 90% target engagement) [1] based on preclinical PK/PD modeling provides a critical data point for compound selection, enabling more informed decision-making in lead optimization and early drug development.

Technical Documentation Hub

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32 linked technical documents
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